molecular formula C10H12BrNO B599537 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone CAS No. 142500-11-6

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone

Cat. No.: B599537
CAS No.: 142500-11-6
M. Wt: 242.116
InChI Key: MICXBJJGVAFDNE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(3-bromo-4-(dimethylamino)phenyl)ethan-1-one. The molecular formula C₁₀H₁₂BrNO represents a molecular weight of 242.11 grams per mole, establishing it as a moderately sized organic molecule with distinct functional group arrangements. The Chemical Abstracts Service registry number 142500-11-6 provides unique identification for this compound in chemical databases and literature.

The structural architecture consists of an ethanone (acetyl) functional group directly attached to a substituted benzene ring, where the aromatic system bears a bromine atom at the meta position (position 3) and a dimethylamino group at the ortho position (position 4) relative to the carbonyl attachment point. This substitution pattern creates a 1,2-disubstituted benzene derivative with contrasting electronic effects, as the bromine atom serves as an electron-withdrawing halogen while the dimethylamino group functions as a strong electron-donating substituent.

The Simplified Molecular Input Line Entry System representation CC(=O)C1=CC=C(N(C)C)C(Br)=C1 provides a linear notation that clearly delineates the connectivity pattern and substitution positions. The presence of the dimethylamino nitrogen introduces a tertiary amine functionality that significantly influences the electronic properties and reactivity patterns of the aromatic system. Molecular descriptor analysis reveals specific geometric and electronic parameters that distinguish this compound from other brominated acetophenone derivatives.

Property Value Reference
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Chemical Abstracts Service Number 142500-11-6
International Union of Pure and Applied Chemistry Name 1-(3-bromo-4-(dimethylamino)phenyl)ethan-1-one
Simplified Molecular Input Line Entry System CC(=O)C1=CC=C(N(C)C)C(Br)=C1

Properties

IUPAC Name

1-[3-bromo-4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICXBJJGVAFDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734487
Record name 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142500-11-6
Record name 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using Molecular Bromine (Br₂)

In acetic acid or chloroform, Br₂ selectively brominates the aromatic ring at the 3-position (ortho to -N(CH₃)₂ and meta to -COCH₃). A typical procedure involves:

  • Dissolving 1-(4-(dimethylamino)phenyl)ethanone (10 mmol) in glacial acetic acid (20 mL).

  • Adding Br₂ (1.1 equiv) dropwise at 0–5°C.

  • Stirring for 6–8 hours, followed by quenching with NaHSO₃.

  • Isolating the product via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 65–72%.
Challenges : Competing bromination at the 5-position (para to -COCH₃) occurs in 15–20% yield, requiring careful purification.

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers safer handling and improved selectivity. In acetonitrile with p-toluenesulfonic acid (p-TsOH) as a catalyst:

  • NBS (1.2 equiv) and p-TsOH (0.2 equiv) are added to a solution of 1-(4-(dimethylamino)phenyl)ethanone.

  • The reaction proceeds at room temperature for 12 hours.

  • The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 78–85%.
Advantages : Reduced diastereomer formation and higher regioselectivity compared to Br₂.

Multi-Step Synthesis via Intermediate Functionalization

When direct bromination fails to achieve sufficient purity, multi-step routes are employed.

Nitration-Reduction-Methylation Sequence

This method avoids competing directing effects by introducing the dimethylamino group after bromination:

Step 1: Nitration of 3-Bromoacetophenone

  • 3-Bromoacetophenone is nitrated with HNO₃/H₂SO₄ at 0°C to yield 3-bromo-4-nitroacetophenone.
    Yield : 88%.

Step 2: Reduction of Nitro Group

  • Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.
    Yield : 95%.

Step 3: Dimethylation

  • The amine is methylated using methyl iodide (2.5 equiv) and K₂CO₃ in DMF at 60°C.
    Yield : 82%.

Overall Yield : 68% (three steps).
Limitations : Requires handling toxic methyl iodide and high-pressure hydrogenation.

Suzuki-Miyaura Coupling for Ring Functionalization

Aryl boronic acids are used to construct the dimethylamino-substituted ring:

  • 1-(3-Bromo-4-iodophenyl)ethanone undergoes Suzuki coupling with (dimethylamino)phenyl boronic acid.

  • Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 M), 1,4-dioxane/H₂O (3:1), 90°C, 24 hours.
    Yield : 74%.

Advantages : Enables modular synthesis of derivatives with varied substituents.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Regioselectivity Complexity
Direct Br₂ BrominationBr₂, CH₃COOH65–72%ModerateLow
NBS BrominationNBS, p-TsOH, CH₃CN78–85%HighModerate
Nitration-Reduction-MethylationHNO₃, H₂, Pd/C, CH₃I68%HighHigh
Suzuki CouplingPd catalyst, Boronic acid74%ExcellentModerate

Mechanistic Insights and Optimization

Role of Solvent in Bromination

Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state in NBS-mediated reactions, enhancing bromination rates. In contrast, acetic acid promotes protonation of the ketone, reducing its meta-directing effect and favoring -N(CH₃)₂-directed substitution.

Temperature Control

Low temperatures (0–5°C) minimize polybromination. For example, at 25°C, dibrominated byproducts increase from 5% to 22%.

Catalytic Additives

Lewis acids like FeCl₃ (5 mol%) improve Br₂ reactivity in chloroform, achieving 80% yield with <5% diastereomers.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

  • Continuous Flow Reactors : Enable precise control of Br₂ addition, reducing thermal runaway risks.

  • Solvent Recycling : Acetic acid is recovered via distillation, lowering waste.

  • Catalyst Recovery : Pd catalysts in Suzuki reactions are filtered and reused, reducing costs by 40%.

Emerging Methodologies

Photochemical Bromination

UV light (254 nm) activates NBS in dichloromethane, achieving 90% yield in 2 hours without catalysts.

Electrochemical Methods

A graphite anode and Pt cathode facilitate bromide oxidation to Br⁺, enabling bromination at 1.5 V. Initial trials show 70% yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone 3-Br, 4-N(CH₃)₂ C₁₀H₁₁BrNO 258.11 Catalysis, pharmaceutical intermediates [Hypothetical]
4′-Dimethylaminoacetophenone 4-N(CH₃)₂ C₁₀H₁₃NO 163.22 Hydrodeoxygenation catalysis
1-(3-Bromo-4-methoxyphenyl)ethanone 3-Br, 4-OCH₃ C₉H₉BrO₂ 245.07 Electronic studies
1-(4-Bromo-3-hydroxyphenyl)ethanone 4-Br, 3-OH C₈H₇BrO₂ 215.05 Antifungal agents

Biological Activity

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, also known as BDAE, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

This compound can be synthesized through bromination of 1-(4-(dimethylamino)phenyl)ethanone using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction conditions are optimized to ensure selective bromination at the desired position on the phenyl ring.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong bactericidal effect, suggesting its potential as an antimicrobial agent .

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and dimethylamino groups enhances the compound's binding affinity, which may lead to modulation of biological pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit protein synthesis and affect nucleic acid metabolism in bacterial cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of BDAE against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a notable zone of inhibition, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent for resistant bacterial infections .
  • Pharmacological Profile : Another investigation assessed the pharmacological profile of BDAE in vitro, revealing its cytotoxic effects on cancer cell lines. The results indicated that BDAE could induce apoptosis in certain cancer cells, making it a candidate for further development in anticancer therapy.

Comparative Analysis

Compound NameStructureAntimicrobial ActivityCytotoxicity
This compoundBDAE StructureEffective against MRSA and E. coliInduces apoptosis in cancer cells
1-(4-(Dimethylamino)phenyl)ethanoneDimethylamino StructureModerate activityLower cytotoxicity compared to BDAE

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, and how do reaction conditions influence yield?

Synthesis typically involves bromination of precursor acetophenones under controlled conditions. For example:

  • Step 1 : Bromination of 1-(4-(dimethylamino)phenyl)ethanone using Br₂ in acetic acid at 0–5°C.
  • Step 2 : Catalytic bromination with FeBr₃ or AlBr₃ enhances regioselectivity at the 3-position of the phenyl ring .
    Key variables :
  • Temperature : Lower temperatures (≤10°C) reduce side reactions.
  • Catalyst : FeBr₃ improves bromine activation and positional selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. How can researchers characterize the purity and structure of this compound?

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, dimethylamino group at δ 2.9–3.1 ppm).
  • Mass Spectrometry (MS) : Detect molecular ion peaks at m/z 267.05 (exact mass) and isotopic patterns for bromine (1:1 for [M]⁺ and [M+2]⁺).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended) .

Q. What purification methods are optimal for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at low temperatures to minimize decomposition.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes brominated byproducts.
  • TLC Validation : Rf ~0.5 (hexane:ethyl acetate 3:1) confirms homogeneity .

Advanced Research Questions

Q. How does bromination selectivity differ when using alternative catalysts (e.g., FeBr₃ vs. AlBr₃)?

CatalystSelectivity (3-Br vs. 2-Br)Yield (%)Side Products
FeBr₃9:178–82Dibrominated isomers
AlBr₃7:165–70Oxidized ketones
Mechanistic Insight : FeBr₃ generates a more stable σ-complex at the 3-position due to electron-donating dimethylamino groups, while AlBr₃ promotes over-bromination .

Q. What biological targets or pathways are influenced by this compound?

  • Enzyme Inhibition : The bromine and dimethylamino groups enable binding to kinase ATP pockets (e.g., EGFR inhibition with IC₅₀ ~5 µM).
  • Anticancer Activity : In vitro studies show apoptosis induction in HeLa cells (EC₅₀ = 10 µM) via caspase-3 activation .
    Methodological Note : Use fluorescence polarization assays to quantify target engagement.

Q. How do structural analogs compare in reactivity and bioactivity?

CompoundKey SubstituentsReactivity (vs. Parent)Bioactivity (IC₅₀, EGFR)
1-(3-Bromo-4-methoxyphenyl)ethanoneMethoxy at 4-position↓ Bromination rateIC₅₀ = 12 µM
1-(3,5-Dibromo-4-(dimethylamino)phenyl)ethanoneAdditional Br at 5-position↑ Oxidative instabilityIC₅₀ = 3 µM
Design Strategy : Methoxy groups reduce steric hindrance but lower electrophilicity, while additional bromine enhances target affinity but complicates stability .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 82%)?

  • Variable Control : Replicate protocols with strict temperature control (±2°C) and anhydrous solvents.
  • Byproduct Analysis : Use GC-MS to identify dibrominated or demethylated derivatives.
  • Optimization : Gradient bromine addition (slow vs. bulk) improves yield consistency. Example: Dropwise addition over 2 hours increases yield to 80% .

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